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Compound of Interest

Compound Name: A 23887

Cat. No.: B1666382 Get Quote

Introduction

PHA-793887 is a potent, ATP-competitive, small-molecule inhibitor of multiple cyclin-dependent

kinases (CDKs).[1][2] As a pan-CDK inhibitor, it targets several key regulators of the cell cycle,

making it a valuable tool for cancer research and drug development.[3][4] Its primary

mechanism involves inducing cell cycle arrest and apoptosis in various cancer cell lines by

blocking the phosphorylation of key cell cycle proteins.[5][6] These notes provide detailed

protocols for the use of PHA-793887 in a research setting.

Mechanism of Action

PHA-793887 exerts its biological effects by inhibiting the kinase activity of several members of

the CDK family. Cyclin-dependent kinases are essential for the orderly progression of the cell

cycle.[7] PHA-793887 has been shown to potently inhibit CDK2, CDK5, and CDK7, with high

selectivity over CDKs 1, 4, and 9.[5][8] The inhibition of CDK2 and CDK4, in particular, prevents

the phosphorylation of the Retinoblastoma protein (Rb).[2] Hypophosphorylated Rb remains

bound to the E2F transcription factor, preventing the expression of genes required for the G1 to

S phase transition and thereby arresting the cell cycle.[7] At lower concentrations (0.2–1 µM),

PHA-793887 typically induces cell cycle arrest, while at higher doses (≥5 µM), it can trigger

apoptosis.[5][6][9]

Quantitative Data
The inhibitory activity of PHA-793887 has been quantified against both isolated kinase

enzymes and a variety of human cancer cell lines.
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Table 1: Biochemical Inhibitory Activity of PHA-793887 against Specific Kinases

Target Kinase IC50 (nM)

CDK2 8

CDK5 5

CDK7 10

CDK1 60

CDK4 62

GSK3β 79

CDK9 138

Data sourced from references[1][2][5][8].

Table 2: Antiproliferative Activity (IC50) of PHA-793887 in Human Cancer Cell Lines
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Cell Line Cancer Type Assay Type
Incubation
Time (h)

IC50 (µM)

A2780
Ovarian

Carcinoma

Fluorescence

Assay
72 0.09

HCT-116 Colon Carcinoma SRB Assay 72 0.163

COLO-205 Colon Carcinoma SRB Assay 72 0.188

A375 Melanoma SRB Assay 72 0.396

K562, KU812,

etc.
Leukemia

Cytotoxicity

Assay
Not Specified 0.3 - 7.0

Leukemia Lines Leukemia
Colony

Formation Assay
Not Specified < 0.1

Data sourced

from

references[1][5]

[6].

Experimental Protocols
1. Preparation of PHA-793887 Stock Solution

Reconstitution: PHA-793887 is typically supplied as a solid. To prepare a high-concentration

stock solution, dissolve the compound in sterile, anhydrous DMSO. For example, to prepare

a 10 mM stock solution from 1 mg of PHA-793887 (Molecular Weight: 361.48 g/mol ), add

276.6 µL of DMSO.

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-

thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When stored properly,

the DMSO stock solution is stable for several months.

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and

dilute it to the desired final concentration using pre-warmed, sterile cell culture medium. It is

critical to mix thoroughly immediately after adding the drug to the medium to ensure a

homogenous solution.
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2. General Protocol for Cell Culture Treatment

This protocol is a general guideline for treating adherent cells. Modifications may be necessary

for suspension cells or specific experimental designs.

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability

assays, 6-well plates for protein extraction or flow cytometry) at a density that will ensure

they are in the exponential growth phase (typically 60-80% confluency) at the time of

analysis. Allow cells to adhere and recover overnight.

Preparation of Drug Dilutions: Prepare a series of dilutions of PHA-793887 in fresh culture

medium at 2x the final desired concentration.

Treatment: Carefully remove the old medium from the cell culture plates. Add an equal

volume of the 2x drug-containing medium to each well to achieve the final desired

concentrations. Include a vehicle control group treated with the same concentration of

DMSO as the highest drug concentration group.

Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the desired treatment period

(e.g., 24, 48, or 72 hours).[5]

Analysis: Following incubation, proceed with the appropriate downstream analysis, such as

cell viability assays, cell cycle analysis, or Western blotting.

3. Protocol for Cell Viability (IC50) Determination using SRB Assay

Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach

overnight.

Treatment: Treat cells with a range of PHA-793887 concentrations (e.g., 0.01 µM to 10 µM)

for 72 hours.[5]

Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold

10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water and allow them to air dry

completely.
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Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to

each well and stain for 30 minutes at room temperature.

Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound

dye. Allow the plates to air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the bound dye.

Measurement: Measure the absorbance at 510 nm using a microplate reader. Calculate the

IC50 value by plotting the percentage of cell viability against the log of the drug

concentration.

4. Protocol for Cell Cycle Analysis by Flow Cytometry

Seeding and Treatment: Seed cells in 6-well plates and treat with PHA-793887 (e.g., 0.2 µM,

1 µM, 5 µM) and a vehicle control for 24-48 hours.[1][5]

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS,

detach with trypsin, and combine with the supernatant containing floating cells.

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant

and wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-

cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or

overnight).

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the

cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content

using a flow cytometer. The resulting histogram will show the distribution of cells in the

G0/G1, S, and G2/M phases of the cell cycle.
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Caption: Mechanism of PHA-793887 inducing G1 cell cycle arrest.
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Caption: General experimental workflow for in vitro studies with PHA-793887.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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